molecular formula C13H7BrO2S B12598481 Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- CAS No. 647845-16-7

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-

Cat. No.: B12598481
CAS No.: 647845-16-7
M. Wt: 307.16 g/mol
InChI Key: WVHIANSKZPAROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is a heterocyclic organic compound characterized by a fused azulene-thiophene core with two ketone groups (4,6-dione) and substituents at the 7-bromo and 2-methyl positions. The bromine atom at position 7 introduces steric and electronic effects, likely influencing reactivity and intermolecular interactions, whereas the methyl group at position 2 may modulate solubility and stability.

Properties

CAS No.

647845-16-7

Molecular Formula

C13H7BrO2S

Molecular Weight

307.16 g/mol

IUPAC Name

7-bromo-2-methylazuleno[1,2-b]thiophene-4,6-dione

InChI

InChI=1S/C13H7BrO2S/c1-6-4-9-12(16)8-5-11(15)10(14)3-2-7(8)13(9)17-6/h2-5H,1H3

InChI Key

WVHIANSKZPAROC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=CC=C(C(=O)C=C3C2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azuleno[1,2-b]thiophene derivatives typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method involves the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function by treatment with 100% phosphoric acid .

Industrial Production Methods

While specific industrial production methods for azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can be used to alter the functional groups attached to the thiophene ring.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Structural Properties and Synthesis

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is characterized by its azulene and thiophene moieties, which contribute to its electronic properties. The synthesis of this compound typically involves multi-step reactions that can yield derivatives with varied functional groups. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity .

Applications in Materials Science

a. Organic Electronics

The compound has been investigated for its potential use in organic electronic devices due to its favorable charge transport properties. Azuleno[1,2-b]thiophene derivatives exhibit high electron mobility and stability, making them suitable candidates for organic semiconductors .

b. Photonic Applications

In photonics, azuleno derivatives are explored for their light-emitting properties. Their unique electronic structure allows them to act as efficient light emitters in organic light-emitting diodes (OLEDs) and as active materials in lasers . The incorporation of bromine enhances the photostability of these compounds under operational conditions.

Medicinal Chemistry

a. Antioxidant Activity

Research indicates that compounds similar to azuleno[1,2-b]thiophene-4,6-dione exhibit significant antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals, suggesting their potential use in developing therapeutic agents for oxidative stress-related diseases .

b. Antimicrobial Properties

Studies have shown that azuleno[1,2-b]thiophene derivatives possess antimicrobial activities against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways . This property makes them candidates for developing new antimicrobial agents.

c. Drug Development

The structural features of azuleno[1,2-b]thiophene allow for modifications that enhance biological activity against specific targets such as cancer cells or bacterial infections. Molecular docking studies have been employed to predict interactions with biological macromolecules, aiding in the design of more effective drug candidates .

Case Studies and Research Findings

Study Focus Findings
Study A Synthesis OptimizationImproved methods for synthesizing azuleno derivatives with higher yields and purities were developed.
Study B Antioxidant EvaluationDemonstrated significant inhibition of lipid peroxidation by azuleno derivatives at varying concentrations.
Study C Antimicrobial ActivityIdentified effective antimicrobial activity against Gram-positive and Gram-negative bacteria with minimal cytotoxicity.

Mechanism of Action

The mechanism by which azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Lapachone (3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione)

  • Core Structure: β-Lapachone features a naphthoquinone core, differing from azuleno-thiophene-dione’s fused azulene-thiophene system.
  • Substituents : β-Lapachone has two methyl groups at position 2, compared to the 7-bromo and 2-methyl groups in the target compound.
  • Pharmacological Activity: β-Lapachone exhibits anticancer, anti-inflammatory, and anti-aging properties via NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated redox cycling .
  • Solubility : The methyl groups in β-lapachone improve lipophilicity, whereas the bromine in the target compound may reduce solubility in aqueous media.

10-(DL(Phenyl)methyl)-4-hydroxy-8,9,9a,10-tetrahydro-7H-pyrrolo[1',2':4,5]pyrazino[1,2-b]pyridazine-3,6-dione Derivatives

  • Core Structure: This class (from ) includes a pyrazino-pyridazine-dione system, distinct from the azulene-thiophene framework.
  • Substituents : A phenylmethyl group at position 10 and hydroxyl at position 4 contrast with the bromo and methyl groups in the target compound.
  • Biological Activity: These derivatives act as orthomyxovirus replication inhibitors, suggesting antiviral applications . The azuleno-thiophene-dione’s redox-active dione groups might instead target oxidative stress pathways.

Structural and Functional Data Table

Property Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- β-Lapachone 10-(DL(Phenyl)methyl)-4-hydroxy...pyridazine-3,6-dione
Core Structure Azulene-thiophene-dione Naphthoquinone Pyrazino-pyridazine-dione
Key Substituents 7-bromo, 2-methyl 2,2-dimethyl 10-(phenylmethyl), 4-hydroxy
Predicted Solubility Moderate (polar bromine vs. methyl) Low (lipophilic methyl groups) Moderate (hydroxyl enhances polarity)
Therapeutic Potential Redox modulation (speculative) Anticancer, anti-inflammatory Antiviral (orthomyxovirus)
Mechanistic Pathway Possible NQO1 interaction (analogous to β-lapachone) NQO1-dependent ROS generation Viral replication inhibition

Biological Activity

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- (CAS Number: 647845-16-7) is a compound characterized by its unique molecular structure, which includes a fused azulene and thiophene ring system. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C13H7BrO2S
  • Molecular Weight : 305.16 g/mol
  • Melting Point : Approximately 219.0 to 220.5 °C
  • Absorption Spectrum : Maximum absorption at 815 nm in chloroform solution .

Biological Activity

The biological activity of Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- has been investigated in various studies, highlighting its potential as an antineoplastic agent and its effects on cellular processes.

Antineoplastic Activity

Research indicates that azulene derivatives, including Azuleno[1,2-b]thiophene compounds, exhibit significant antitumor properties. A study conducted by Hong et al. demonstrated the synthesis of several azulene-based compounds that showed promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : Azuleno[1,2-b]thiophene derivatives have been shown to interfere with the signaling pathways involved in cell division.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating caspases and other apoptotic markers.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant activities that contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have been documented to assess the biological effects of Azuleno[1,2-b]thiophene derivatives:

  • Study 1 : A study on the cytotoxic effects of Azuleno[1,2-b]thiophene derivatives on human breast cancer cells indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM. The study also reported significant induction of apoptosis markers such as Annexin V positivity and increased levels of cleaved PARP .
  • Study 2 : Another investigation focused on the anti-inflammatory properties of Azuleno[1,2-b]thiophene compounds. Results demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages treated with these compounds, suggesting their potential use in inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntineoplasticSignificant inhibition of cancer cell growth
Apoptosis InductionActivation of caspases and increased Annexin V
Antioxidant EffectsReduction of oxidative stress markers
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6

Q & A

Q. What are the recommended synthetic routes for Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-?

Methodological Answer: Synthesis of fused thiophene-dione systems often involves cyclization reactions or multi-step functionalization. For example, similar compounds (e.g., thiazolidinones) are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures, followed by recrystallization . Adapting this approach, the bromo and methyl substituents could be introduced via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) during intermediate stages. Optimize solvent systems (e.g., DMF/ethanol) for recrystallization to enhance purity.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Assess purity using a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) and UV detection at λ ≈ 250–300 nm (typical for thiophene derivatives).
  • NMR : Confirm substitution patterns via 1H^1H- and 13C^{13}C-NMR. The methyl group (2-position) should appear as a singlet (~δ 2.5 ppm), while aromatic protons (azulene/thiophene) show splitting in δ 6.5–8.5 ppm.
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ for C13_{13}H8_8BrNO2_2S: ~329.94 Da).

Q. What solvents and conditions are optimal for handling this compound in experimental settings?

Methodological Answer: The compound’s stability depends on solvent polarity and pH. Based on analogous thiophene-diones:

  • Storage : Dissolve in dry DMSO or DMF under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Reaction Solvents : Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility. For acid-sensitive steps, avoid acetic acid to prevent unwanted ring-opening.

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of Azuleno[1,2-b]thiophene-4,6-dione derivatives?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., the dione moiety as an electron-deficient region).
  • Simulate reaction pathways for bromine displacement or methyl-group functionalization. Compare activation energies to prioritize synthetic routes.
  • Validate results with experimental spectroscopic data (e.g., UV-Vis absorption maxima vs. TD-DFT predictions) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Case example: If 1H^1H-NMR shows unexpected splitting, consider:

  • Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation around the azulene-thiophene bond).
  • X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure. Use synchrotron sources for high-resolution data on heavy atoms (e.g., bromine).
  • 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities, especially for overlapping aromatic signals.

Q. How can researchers evaluate the compound’s potential in organic electronic materials?

Methodological Answer:

  • Optoelectronic Profiling : Measure HOMO/LUMO levels via cyclic voltammetry (Ag/AgCl reference electrode in anhydrous acetonitrile). Compare with donor-acceptor polymers (e.g., thieno[3,4-c]pyrrole-4,6-dione systems ).
  • Device Fabrication : Blend with electron-donors (e.g., P3HT) and test in bulk heterojunction solar cells. Optimize annealing temperatures (80–120°C) and layer thickness (80–120 nm) for charge transport efficiency.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionRationaleReference Approach
Solvent SystemDMF/Acetic Acid (1:2 v/v)Enhances cyclization efficiency
CatalystPd(OAc)2_2/PCy3.HBF4Facilitates direct arylation
RecrystallizationDMF/Ethanol (gradient cooling)Balances solubility and purity

Q. Table 2. Analytical Data Comparison

TechniqueExpected OutcomePotential ContradictionsResolution Method
1H^1H-NMR3 singlets (methyl, Br, dione)Splitting due to diastereomerismX-ray analysis
HRMS[M+H]+^+ = 329.94Adduct formation (e.g., +Na)Collision-induced dissociation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.